(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
Overview
Description
(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is a compound that has been the subject of various studies in chemistry due to its unique molecular structure and properties. It is used in diastereoselective alkylation processes and as a building block in organic synthesis.
Synthesis Analysis
- Diastereoselective alkylation of (S)-2-t-butyl-1-t-butyloxycarbonyl-3-methyl-4-imidazolidinone (Boc-BMI) yields triorganostannylmethylated Boc-BMI compounds (Dölling et al., 1996).
- Another synthesis method includes reacting 1-amino- or 2-aminobenzazoles with N, N'-bis(tert-butoxycarbonyl)imidazolidine-2-thione in the presence of HgCl2 (Sa̧czewski et al., 2008).
Molecular Structure Analysis
- The crystal structure of (4R)-(−)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone was determined by single-crystal X-ray diffraction, showing a triclinic system in space group P1 (Alswaidan et al., 2014).
Chemical Reactions and Properties
- Triorganostannylmethylated Boc-BMI compounds can undergo halogenation to transform into halostannylsubstituted compounds (Dölling et al., 1996).
- The compound can also be involved in reactions with trifluoroacetic acid to form trifluoroacetyloxostannylated compounds (Dölling et al., 1996).
Physical Properties Analysis
- The physical data of t-butyl 2-t-butyl-3-methyl-4-oxo-1-imidazolidinecarboxylate include melting point and solubility in common organic solvents, with the form supplied in being a colorless crystalline solid (Studer & Seebach, 2001).
Chemical Properties Analysis
- The reactivities of iminoboranes with carbenes, including the structures of adducts of cyclic alkyl(amino) carbenes (CAAC) and N-heterocyclic carbenes (NHCs) with iminoboranes, can be associated with (R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone (Braunschweig et al., 2015).
Scientific Research Applications
Synthesis of α-Amino Acids
The compound is used in the resolution and synthesis of α-amino acids. Imidazolidinones derived from it have been efficiently resolved and acylated under specific conditions to produce enantiomerically pure amino acids (Fitzi & Seebach, 1988).
Reactivity with Iodomethyltin Compounds
It reacts with iodomethyltin compounds to form various derivatives, which upon further reactions yield a range of structurally interesting compounds (Dölling et al., 1996).
Role as a Chiral Auxiliary
The compound serves as a chiral auxiliary in organic synthesis. Its stereoselective alkylation and subsequent transformation into enantiomerically pure amino acids have been documented (Studer & Seebach, 2001).
Applications in Peptide Synthesis
It has been used as an auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Synthesis of Nonproteinogenic Amino Acids
Its derivatives have been utilized in the stereoselective synthesis of nonproteinogenic amino acids, further underscoring its utility in novel amino acid synthesis (Seebach, Bürger, & Schickli, 1991).
Neuroexcitant Synthesis
Derivatives of the compound have been used in the synthesis of isoxazole amino acids, an important class of neuroexcitants (Pajouhesh & Curry, 1998).
Electrophilic Glycine Derivatives
Its derivatives have been used in the preparation of electrophilic glycine and dehydroamino acid derivatives, showing its role in diverse synthetic pathways (Schickli & Seebach, 1991).
X-Ray Crystallography Studies
Its structural properties have been studied through X-ray crystallography, providing insight into its molecular conformation and interactions (Büchel, Aebi, Keese, & Venugopalan, 1994).
Synthesis of Cyclic α-Amino Acids
It has been used in the synthesis of cyclic α-amino acids, showcasing its application in the synthesis of structurally complex amino acids (Mazon & Nájera, 1997).
Sterically Congested Ethylenediamines Synthesis
It has played a role in the synthesis of sterically congested ethylenediamines, highlighting its utility in the preparation of challenging molecular structures (Abdel-Aziz, Bialy, Goda, & Kunieda, 2004).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes understanding its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of further research. It could include developing new synthetic routes, finding new applications, or studying the compound’s behavior under different conditions.
For a specific compound like “®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone”, you would need to consult scientific literature or databases for detailed information. If the compound is novel or not widely studied, experimental research may be needed to gather this information. Please consult with a chemist or a relevant expert for more specific information.
properties
IUPAC Name |
tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLVATZPPJBNG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350802 | |
Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone | |
CAS RN |
119838-44-7 | |
Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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